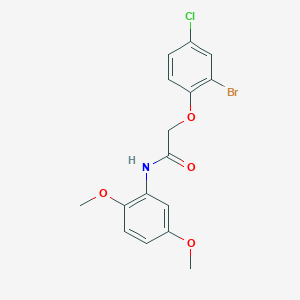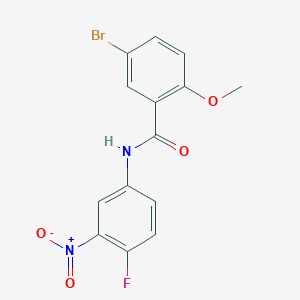![molecular formula C13H20N2O3S B6083610 N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B6083610.png)
N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide is a chemical compound that has been used in scientific research for various purposes. This compound is also known as BAY 43-9006 or Sorafenib, which is a drug used to treat liver, kidney, and thyroid cancers. However, in Instead, we will focus on the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide.
Mechanism of Action
N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide inhibits the activity of protein kinases, which are enzymes that regulate various cellular processes. It inhibits the activity of RAF kinases, which are involved in the regulation of cell growth and division. It also inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in the regulation of angiogenesis.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to have antitumor activity in various cancer cell lines. It inhibits the proliferation of cancer cells and induces apoptosis, which is programmed cell death. It also inhibits angiogenesis in cancer cells, which is a critical step in tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide in lab experiments is its specificity for protein kinases. It inhibits the activity of RAF kinases, VEGFR-2, and PDGFR-β, which are involved in various cellular processes. However, one limitation is its toxicity at high concentrations, which may affect the viability of cells.
Future Directions
There are several future directions for the use of N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide in scientific research. One direction is the development of new drugs that target protein kinases for the treatment of cancer. Another direction is the study of the role of protein kinases in other diseases, such as cardiovascular and neurological diseases. Moreover, the use of N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide in combination with other drugs may enhance its antitumor activity and reduce its toxicity.
Synthesis Methods
The synthesis of N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide involves several steps. The first step is the preparation of 2-chloro-4-nitroaniline by reacting 2-chloroaniline with nitric acid. The second step involves the reduction of 2-chloro-4-nitroaniline to 2-amino-4-chloronitrobenzene using sodium sulfide. The third step is the reaction of 2-amino-4-chloronitrobenzene with sec-butylamine to form N-(sec-butyl)-2-chloro-4-nitroaniline. The final step is the reaction of N-(sec-butyl)-2-chloro-4-nitroaniline with sodium methanesulfonate to form N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide.
Scientific Research Applications
N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been used in scientific research for various purposes. It has been used as a tool compound to study the mechanism of action of protein kinases. It has also been used to study the inhibition of angiogenesis, which is the formation of new blood vessels, in cancer cells. Moreover, this compound has been used in the development of new drugs for the treatment of cancer.
properties
IUPAC Name |
N-butan-2-yl-3-(methanesulfonamido)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-5-9(2)14-13(16)11-7-6-8-12(10(11)3)15-19(4,17)18/h6-9,15H,5H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYDPYDDZSKGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C(=CC=C1)NS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-2-methyl-3-[(methylsulfonyl)amino]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-fluorobenzoyl)amino]-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6083532.png)

![1-(2-methoxy-4-{[(2,2,2-trifluoroethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6083536.png)

![N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide](/img/structure/B6083568.png)
![7-(2-chlorophenyl)-5-methyl-6-[(4-methyl-1-piperazinyl)carbonyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6083577.png)
![2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6083583.png)
![2-[1-(2,2-dimethylpropyl)-4-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6083584.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6083590.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}-3-fluorobenzamide](/img/structure/B6083603.png)
![1-(4-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B6083604.png)
![N-(3-bromophenyl)-2-cyano-3-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B6083616.png)
![N-(2,4-dichlorophenyl)-2-[(4-hydroxy-5-methyl-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6083624.png)
![3,5-dimethoxy-N-({1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6083628.png)